molecular formula C10H11BrClNO2 B13027282 2-(2-Bromo-4-chlorophenoxy)-2-methylpropanamide

2-(2-Bromo-4-chlorophenoxy)-2-methylpropanamide

Cat. No.: B13027282
M. Wt: 292.55 g/mol
InChI Key: MUJFTHGTBKJZRZ-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenoxy)-2-methylpropanamide is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of bromine and chlorine atoms attached to a phenoxy group, which is further connected to a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenoxy)-2-methylpropanamide typically involves the reaction of 2-bromo-4-chlorophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromo-4-chlorophenoxy)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromo-4-chlorophenoxy)butanoic acid
  • 2-(2-Bromo-4-chlorophenoxy)-N-cyclohexyl-N-methylacetamide
  • 2-(2-Bromo-4-chlorophenoxy)-N-cycloheptylacetamide

Uniqueness

2-(2-Bromo-4-chlorophenoxy)-2-methylpropanamide is unique due to its specific structural features, such as the presence of both bromine and chlorine atoms on the phenoxy group and the methylpropanamide moiety.

Properties

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.55 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-2-methylpropanamide

InChI

InChI=1S/C10H11BrClNO2/c1-10(2,9(13)14)15-8-4-3-6(12)5-7(8)11/h3-5H,1-2H3,(H2,13,14)

InChI Key

MUJFTHGTBKJZRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N)OC1=C(C=C(C=C1)Cl)Br

Origin of Product

United States

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